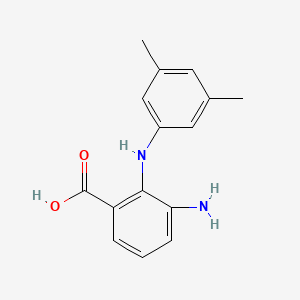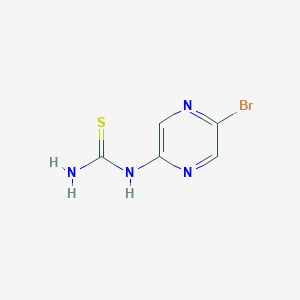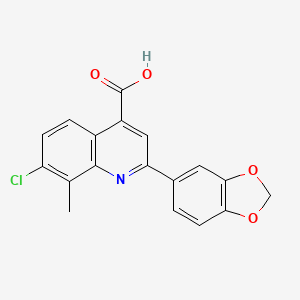
2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carboxylic acid
説明
The compound 2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carboxylic acid is a chemical entity that appears to be related to quinoline derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related quinoline derivatives is described in the papers. For instance, paper outlines a facile and cost-effective synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes. This synthesis utilizes the Friedländer condensation reaction, which is a common method for synthesizing quinoline derivatives. Similarly, paper describes the preparation of N'-(2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides starting from methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate, showcasing another approach to modifying the quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. In paper , organotin carboxylates based on an amide carboxylic acid derivative of quinoline were analyzed using these techniques, providing insights into the coordination modes and supramolecular organizations of these compounds. The molecular structure is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological applications. The papers do not provide specific reactions for the compound , but they do discuss reactions relevant to similar structures. For example, the synthesis methods described in papers and involve condensation reactions, which are fundamental in forming the quinoline ring system and attaching various substituents to it.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are important for the compound's application in drug development and other fields. While the papers provided do not detail the properties of this compound specifically, they do discuss related compounds. For instance, the luminescent properties and antitumor activities of organotin carboxylates based on a quinoline derivative are explored in paper , indicating the potential for diverse applications of these compounds.
科学的研究の応用
Pharmacological Potential of Phenolic Acids
Phenolic acids like Chlorogenic Acid (CGA) are noted for their diverse biological and pharmacological effects. CGA is predominantly found in green coffee extracts and tea, and it exhibits a wide array of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertensive, and central nervous system stimulatory activities. It's also recognized for its capacity to modulate lipid and glucose metabolism, which is beneficial in treating disorders like hepatic steatosis, cardiovascular diseases, diabetes, and obesity. CGA is also known for its hepatoprotective effects and its ability to alter the metabolism of nutrients such as amino acids, glucose, and fatty acids (Naveed et al., 2018).
Isoquinoline Derivatives in Therapeutics
Isoquinoline (ISOQ) and its derivatives are recognized for their biological potentials including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacotherapeutic applications. These compounds, derived from the natural aromatic amino acid tyrosine, offer a vast array of low-molecular-weight (LMW) inhibitors for pharmacotherapeutic applications, serving as a significant resource for researchers and medicinal chemists (Danao et al., 2021).
作用機序
生化学分析
Biochemical Properties
2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . Additionally, this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions . Additionally, it can modulate receptor activity by binding to receptor sites, altering downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained anti-inflammatory effects and modulation of cellular processes, such as apoptosis and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anti-proliferative properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can influence metabolic flux and alter metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins can facilitate its distribution to specific tissues, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise subcellular localization of this compound determines its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4/c1-9-13(19)4-3-11-12(18(21)22)7-14(20-17(9)11)10-2-5-15-16(6-10)24-8-23-15/h2-7H,8H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTJCZAPYPGFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC4=C(C=C3)OCO4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155921 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
725217-61-8 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725217-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)
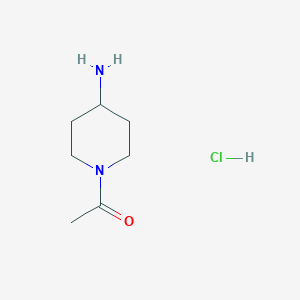
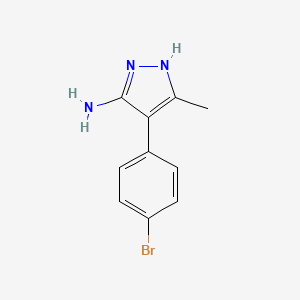
![1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine](/img/structure/B1286179.png)
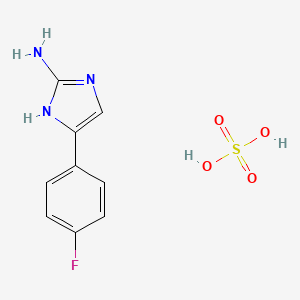
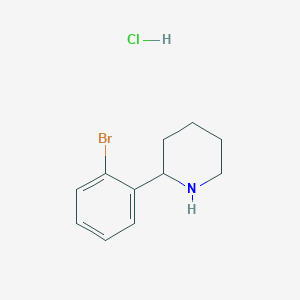
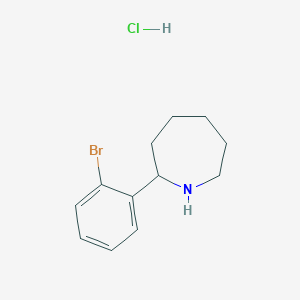
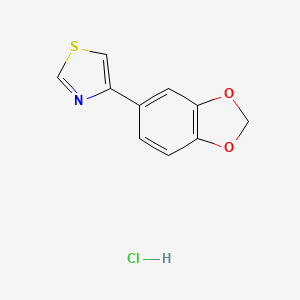
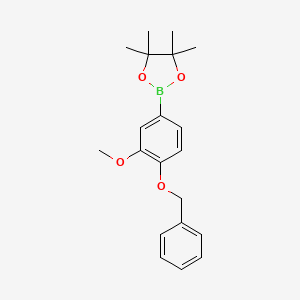
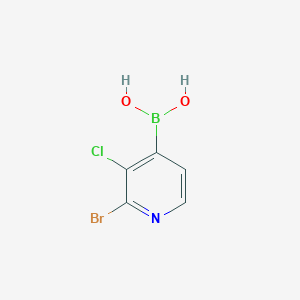

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)
